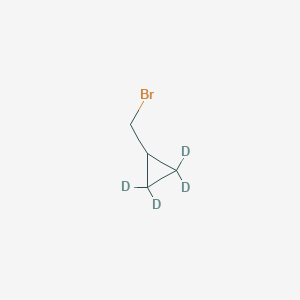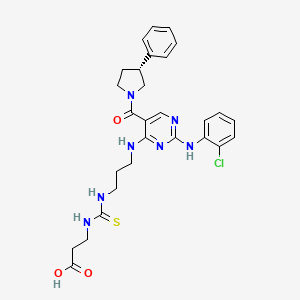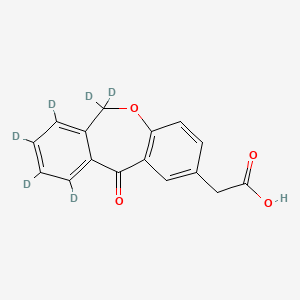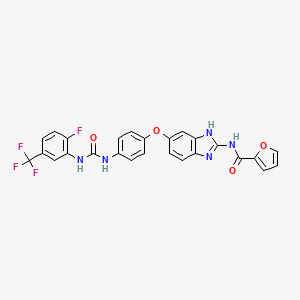
(Bromomethyl)cyclopropane-2,2,3,3-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropylmethyl bromide-d4 is a deuterium-labeled derivative of cyclopropylmethyl bromide. It is a compound of interest in various fields of scientific research due to its unique structural properties and reactivity. The deuterium labeling makes it particularly useful in studies involving isotopic effects and tracing mechanisms in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: Cyclopropylmethyl bromide-d4 can be synthesized through the bromination of cyclopropylmethyl alcohol-d4. The reaction typically involves the use of hydrobromic acid or phosphorus tribromide as brominating agents. The reaction is carried out under controlled conditions to ensure the selective bromination of the alcohol group.
Industrial Production Methods: In an industrial setting, the production of cyclopropylmethyl bromide-d4 involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The deuterium labeling is achieved by using deuterated starting materials, which are carefully monitored to maintain the isotopic purity.
化学反応の分析
Types of Reactions: Cyclopropylmethyl bromide-d4 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, cyclopropylmethyl bromide-d4 can undergo elimination to form cyclopropylmethylene compounds.
Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, and primary amines are commonly used nucleophiles.
Elimination Reactions: Strong bases like potassium tert-butoxide are used to induce elimination.
Addition Reactions: Reagents such as Grignard reagents and organolithium compounds are used for addition reactions.
Major Products:
Nucleophilic Substitution: Cyclopropylmethyl alcohol-d4, cyclopropylmethyl cyanide-d4, and cyclopropylmethyl amines-d4.
Elimination Reactions: Cyclopropylmethylene-d4 compounds.
Addition Reactions: Various cyclopropyl-substituted compounds.
科学的研究の応用
Cyclopropylmethyl bromide-d4 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. The deuterium labeling allows for detailed mechanistic studies and tracing of reaction pathways.
Biology: The compound is used in studies involving enzyme mechanisms and metabolic pathways. The deuterium labeling helps in understanding isotopic effects on biological processes.
Medicine: Cyclopropylmethyl bromide-d4 is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: It is used in the production of specialty chemicals and materials, where its unique reactivity and isotopic labeling are advantageous.
作用機序
The mechanism of action of cyclopropylmethyl bromide-d4 involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The deuterium labeling allows for the study of kinetic isotope effects, providing insights into the reaction mechanisms and pathways.
類似化合物との比較
Cyclopropylmethyl bromide-d4 can be compared with other similar compounds, such as:
Cyclopropylmethyl bromide: The non-deuterated version, which lacks the isotopic labeling but has similar reactivity.
Cyclopropylmethyl chloride: A similar compound with a chlorine atom instead of bromine, which has different reactivity and applications.
Cyclopropylmethyl iodide: Another halogenated derivative with different reactivity due to the presence of iodine.
Uniqueness: The deuterium labeling in cyclopropylmethyl bromide-d4 makes it unique for studies involving isotopic effects and tracing mechanisms. This property is not present in the non-deuterated or other halogenated derivatives, making cyclopropylmethyl bromide-d4 particularly valuable in research applications.
特性
CAS番号 |
1219805-93-2 |
|---|---|
分子式 |
C4H7Br |
分子量 |
139.03 g/mol |
IUPAC名 |
3-(bromomethyl)-1,1,2,2-tetradeuteriocyclopropane |
InChI |
InChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2/i1D2,2D2 |
InChIキー |
AEILLAXRDHDKDY-LNLMKGTHSA-N |
異性体SMILES |
[2H]C1(C(C1([2H])[2H])CBr)[2H] |
正規SMILES |
C1CC1CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12392929.png)

![Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B12392959.png)




![4-amino-1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392985.png)
![N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine](/img/structure/B12392991.png)
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392996.png)



